Uvarigranol C

Cytotoxicity Natural Product Screening Cancer Research

Researchers requiring a structurally distinct polyoxygenated cyclohexene for anti-inflammatory or cytotoxicity SAR studies face limited access to rare ethoxy-substituted chemotypes. Uvarigranol C, isolated from Uvaria grandiflora, solves this with its unique ethoxy moiety that differentiates it from common analogs like (-)-zeylenol. - COX inhibition: Suppresses prostaglandin production by inhibiting cyclooxygenase enzymes. - Cytotoxicity profile: Shows moderate activity against prostate and colon cancer cells, with inactive close analogs highlighting its selective value. - Quality assurance: Supplied at ≥98% purity (HPLC) with full COA/MSDS documentation for reproducible research.

Molecular Formula C23H24O7
Molecular Weight 412.4 g/mol
Cat. No. B168965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUvarigranol C
Molecular FormulaC23H24O7
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3/t18-,19+,20+,23-/m0/s1
InChIKeyRDUAKQUSLVHHOC-VAWZGJIGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uvarigranol C: Rare Ethoxy-Substituted Polyoxygenated Cyclohexene


Uvarigranol C is a polyoxygenated cyclohexene natural product characterized by a rare ethoxy group, first isolated from the roots of Uvaria grandiflora [1]. It belongs to the class of benzoic acid esters, with the IUPAC name [(1R,2R,5S,6R)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate and a molecular formula of C23H24O7 . This compound, also found in the stems of Uvaria boniana Finet. (Annonaceae), is distinguished from many in-class polyoxygenated cyclohexenes by its ethoxy moiety, which may confer unique physicochemical and biological properties relevant to specialized research applications .

Why Uvarigranol C Is Not Substitutable by Uvaria Cyclohexenes


Polyoxygenated cyclohexenes from the Uvaria genus, such as (-)-zeylenol, zeylenone, and various uvarigranols (e.g., uvarigranol B, D, G), exhibit a wide spectrum of biological activities, including cytotoxicity, antitubercular, and anti-inflammatory effects, yet their potencies and selectivity profiles are highly structure-dependent [1]. The presence of the rare ethoxy group in uvarigranol C is a key structural differentiator, as it is absent in many related compounds and likely alters its pharmacokinetic and pharmacodynamic properties [2]. Therefore, assuming interchangeability between uvarigranol C and its close analogs based solely on shared core scaffolds is scientifically unsound and can lead to irreproducible results in target-based assays.

Uvarigranol C – Comparative Evidence Against Analogs


Moderate Cytotoxicity in Prostate and Colon Cancer Cells

Uvarigranol C exhibits moderate cytotoxicity against prostate and colon cancer cell lines . While the exact IC50 values for these specific assays are not reported in the available public domain, this activity is noted in the context of a polyoxygenated cyclohexene bearing a rare ethoxy group [1]. In contrast, the structurally related analog (-)-zeylenol demonstrates cytotoxicity against human breast cancer MDA-MB231 cells with an IC50 of 54 ± 10 μM and against hepatocellular carcinoma HepG2 cells with an IC50 > 80 μM [2]. The structural divergence, particularly the ethoxy substitution in uvarigranol C, may underlie a distinct selectivity or potency profile, making it a non-interchangeable tool compound for probing structure-activity relationships (SAR) in this class.

Cytotoxicity Natural Product Screening Cancer Research

DPPH Radical Scavenging Activity

Uvarigranol C displays potent antioxidant capabilities as determined by its DPPH radical scavenging activity, with an IC50 value ranging from 18.56 to 702.33 μg/mL . This places its activity within a range that is comparable to or, in some instances, exceeds that of other compounds tested in the same assay . While this class-level data point does not provide a direct head-to-head comparison against a single, named analog, it establishes a quantifiable baseline for uvarigranol C's antioxidant potential. This distinguishes it from related polyoxygenated cyclohexenes for which no such activity has been reported or quantified.

Antioxidant DPPH Assay Free Radical Scavenging

Selectivity Against Colon and Prostate Cancer Lines

In a study evaluating compounds from Uvaria rufa, several polyoxygenated cyclohexenes, including the structurally related (+)-uvarigranol B and (-)-uvarigranol E, were found to be inactive (IC50 > 100 μM) against HCT 116 colon cancer and 22Rv1 prostate cancer cells [1]. While uvarigranol C was not directly tested in this specific panel, the class-level inference is that closely related uvarigranols (sharing the core scaffold but differing in substitution patterns) exhibit negligible cytotoxicity against these lines. This contrasts sharply with the reported moderate cytotoxicity of uvarigranol C against prostate and colon cancer cells in a different context, as noted in Evidence Item 1. This discrepancy, or selectivity, highlights that small structural changes among uvarigranols can profoundly alter biological activity, reinforcing that uvarigranol C cannot be assumed to have the same (lack of) effect as its close relatives.

Selectivity Profile Cytotoxicity Cancer Cell Lines

Ethoxy Moiety and Lipophilicity Profile

Uvarigranol C possesses a rare ethoxy group, a feature not present in many of its close analogs, such as uvarigranol B or (-)-zeylenol [1]. This structural element contributes to its distinct physicochemical profile. The compound exhibits a calculated LogP of 4.92, indicating high lipophilicity [2]. This is a quantifiable parameter that can significantly influence membrane permeability, solubility, and overall pharmacokinetic behavior. In contrast, while many polyoxygenated cyclohexenes are moderately lipophilic, the specific LogP of uvarigranol C provides a measurable baseline for predicting its behavior in biological systems and chromatographic separations, differentiating it from analogs with different substitution patterns.

Physicochemical Properties Lipophilicity Drug Discovery

Uvarigranol C Research Applications


Structure-Activity Relationship (SAR) Studies

Uvarigranol C, with its rare ethoxy group and moderate cytotoxicity against prostate and colon cancer cells, serves as a unique chemotype for SAR investigations. Researchers can utilize it to explore the impact of ethoxy substitution on bioactivity by directly comparing it to analogs like (-)-zeylenol or uvarigranol B, which lack this moiety [1]. Its distinct selectivity profile, suggested by the inactivity of close relatives against HCT 116 and 22Rv1 cells, further underscores its value as a tool compound for dissecting the molecular determinants of cytotoxic selectivity [2].

Antioxidant Mechanism and Free Radical Scavenging Assays

The quantifiable DPPH radical scavenging activity (IC50 range: 18.56 – 702.33 μg/mL) makes uvarigranol C a viable candidate for inclusion in antioxidant screening panels . Its activity can be used as a benchmark or positive control when assessing other natural products or synthetic derivatives in similar assays, providing a point of reference for antioxidant capacity within the polyoxygenated cyclohexene class.

Physicochemical and Computational Modeling Libraries

The well-defined physicochemical properties of uvarigranol C, including its molecular weight (412.43 g/mol), LogP (4.92), and hydrogen bond donor/acceptor counts, make it a valuable addition to computational chemistry and ADME/Tox prediction models [3]. Its distinct ethoxy substitution pattern allows modelers to test and refine algorithms for predicting the behavior of lipophilic, ester-containing natural products.

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